
(1-(Benzyloxy)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylmethoxy)cyclopropanemethanol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring substituted with a phenylmethoxy group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Phenylmethoxy)cyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanemethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 1-(Phenylmethoxy)cyclopropanemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(Phenylmethoxy)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethoxy group can be reduced to a phenylmethyl group under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Phenylmethoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(Phenylmethyl)cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
科学的研究の応用
1-(Phenylmethoxy)cyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(Phenylmethoxy)cyclopropanemethanol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
1-(Phenylmethoxy)cyclopropanemethanol can be compared with other similar compounds such as:
1-(Phenylmethoxy)cyclopropane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-(Phenylmethyl)cyclopropanemethanol: Lacks the methoxy group, affecting its chemical properties and biological activity.
Cyclopropanemethanol: Lacks both the phenylmethoxy and phenylmethyl groups, making it a simpler compound with different uses.
The uniqueness of 1-(Phenylmethoxy)cyclopropanemethanol lies in its combination of a cyclopropane ring with both a phenylmethoxy and a hydroxymethyl group, providing a versatile platform for chemical modifications and applications.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(1-phenylmethoxycyclopropyl)methanol |
InChI |
InChI=1S/C11H14O2/c12-9-11(6-7-11)13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChIキー |
SVBJXMHQSLTSDV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


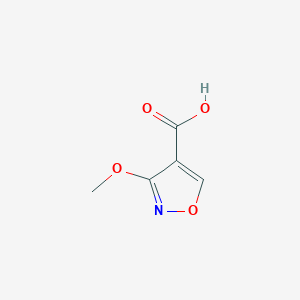
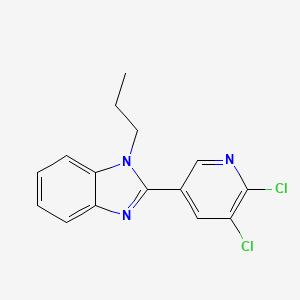
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)

![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
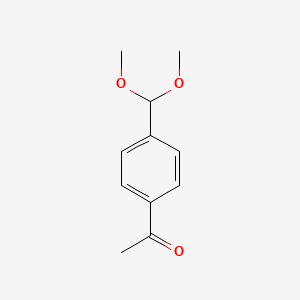
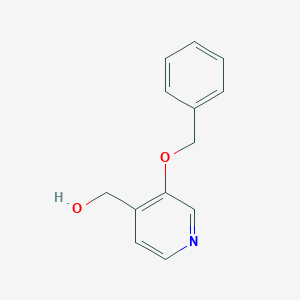

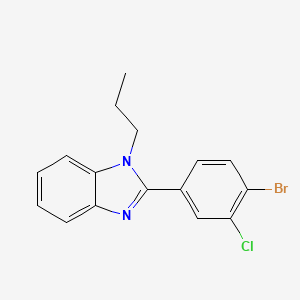
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
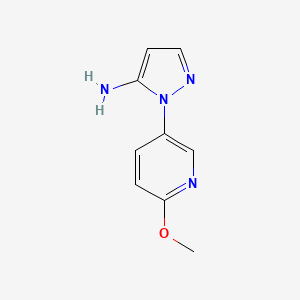
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
